1-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine
Description
1-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenyl group, and a piperazine ring
Properties
IUPAC Name |
5-methyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N5/c1-15(2)14-28-9-11-29(12-10-28)18-13-16(3)26-21-19(17-7-5-4-6-8-17)20(22(23,24)25)27-30(18)21/h4-8,13H,1,9-12,14H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPDXCKBPSZTNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC(=C)C)C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the trifluoromethyl group and the phenyl group. The final step involves the attachment of the piperazine ring.
Preparation of Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Trifluoromethyl and Phenyl Groups: These groups are introduced using reagents such as trifluoromethyl iodide and phenylboronic acid in the presence of catalysts like palladium.
Attachment of Piperazine Ring: The final step involves the reaction of the intermediate compound with piperazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine: is compared with other pyrazolo[1,5-a]pyrimidines, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the trifluoromethyl group and the piperazine ring. These features contribute to its distinct chemical reactivity and biological activity.
Biological Activity
1-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition.
Chemical Structure and Properties
The compound's structure includes a pyrazolo[1,5-a]pyrimidine core with various substituents that influence its biological activity. The molecular formula is with a molecular weight of approximately 307.27 g/mol. The presence of the trifluoromethyl group is crucial for enhancing the compound's reactivity and binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H12F3N5 |
| Molecular Weight | 307.27 g/mol |
| IUPAC Name | [5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]hydrazine |
| InChI Key | XMRVKUCFNYHNMM-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C(=NN2C(=C1)NN)C(F)(F)F)C3=CC=CC=C3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various protein kinases. Research indicates that it acts as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting CDK activity, the compound can induce apoptosis in cancer cells and inhibit cell proliferation.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound has shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). Notably, it has been observed to induce apoptosis through mechanisms such as caspase activation and morphological changes in cancer cells.
Key Findings:
- Inhibition Concentration (IC50): The compound exhibited IC50 values ranging from 2.43 to 14.65 μM against MDA-MB-231 and HepG2 cells, indicating significant growth inhibition.
- Mechanisms: Induction of apoptosis was confirmed through enhanced caspase-3 activity and alterations in cell cycle progression.
2. Enzyme Inhibition
The compound has demonstrated inhibitory effects on several enzymes critical to cancer progression and other diseases. Its selectivity towards CDK pathways has been particularly noted.
Enzymatic Activity:
- CDK Inhibition: Effective reduction in CDK9 activity leading to decreased expression of anti-apoptotic proteins.
Case Studies
Recent research has focused on synthesizing various analogues of this compound to enhance its biological activity. For instance, studies have synthesized asymmetric MACs fused with 1-aryl-1H-pyrazole derivatives, revealing promising anticancer activities.
Study Highlights:
- A study involving the synthesis of multiple derivatives showed that certain compounds exhibited higher selectivity against cancer cells compared to non-cancerous cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
